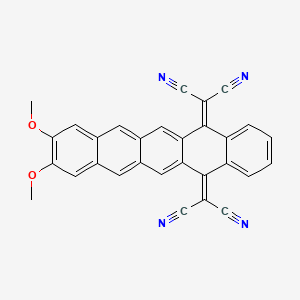
2,2'-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pentacene core, which is substituted with methoxy groups at the 9 and 10 positions, and dicyanoethylene groups at the 5 and 14 positions. The presence of these functional groups imparts distinct electronic and photophysical properties to the compound.
準備方法
The synthesis of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 9,10-Dimethoxypentacene: This step involves the methoxylation of pentacene at the 9 and 10 positions using methanol and a suitable catalyst.
Formation of Dicyanoethylene Groups: The next step involves the introduction of dicyanoethylene groups at the 5 and 14 positions of the dimethoxypentacene core. This can be achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and purification techniques.
化学反応の分析
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pentacene derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized pentacene derivatives.
科学的研究の応用
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of advanced organic materials with unique electronic and photophysical properties.
Biology: It is employed in the development of fluorescent probes for biological imaging, particularly in the near-infrared (NIR) region.
Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and fluorescence resonance energy transfer (FRET). These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
類似化合物との比較
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile can be compared with other similar compounds, such as:
2,2’-(Anthracene-9,10-diylidene)dimalononitrile: This compound has a similar dicyanoethylene substitution but with an anthracene core instead of a pentacene core.
2,2’-(9,10-Dimethoxyanthracene-5,14-diylidene)dipropanedinitrile: This compound has both methoxy and dicyanoethylene substitutions but with an anthracene core.
The uniqueness of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile lies in its pentacene core, which imparts distinct electronic properties and enhances its applicability in various scientific fields.
特性
CAS番号 |
185739-92-8 |
|---|---|
分子式 |
C30H16N4O2 |
分子量 |
464.5 g/mol |
IUPAC名 |
2-[14-(dicyanomethylidene)-9,10-dimethoxypentacen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C30H16N4O2/c1-35-27-11-19-7-17-9-25-26(10-18(17)8-20(19)12-28(27)36-2)30(22(15-33)16-34)24-6-4-3-5-23(24)29(25)21(13-31)14-32/h3-12H,1-2H3 |
InChIキー |
YXQUUOWNXPGYDH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=C3C=C4C(=CC3=CC2=C1)C(=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
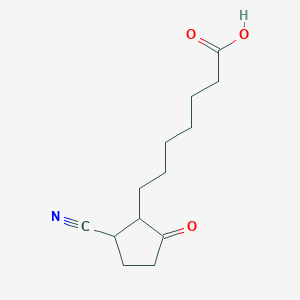
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)


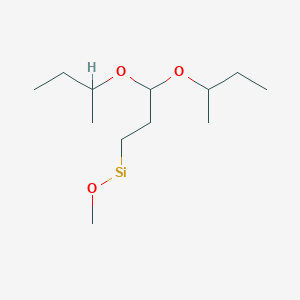
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
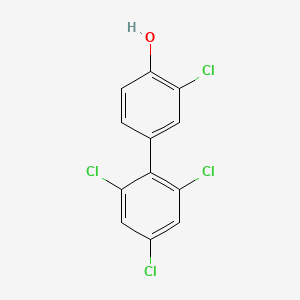
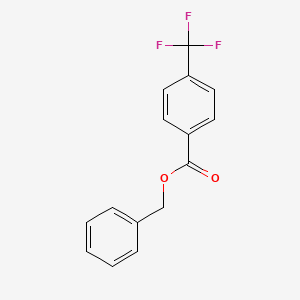

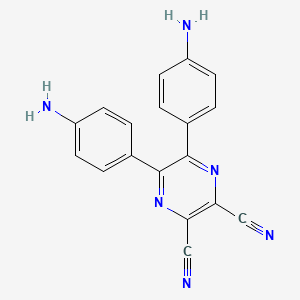
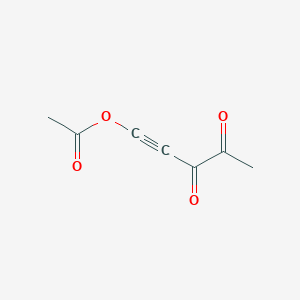

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
